PF-4878691
Overview
Description
CPG-52852, also known as PF-04878691, is a small molecule that belongs to the class of organic compounds known as imidazoquinolines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a quinoline ring system. CPG-52852 is a toll-like receptor 7 (TLR7) agonist and has been investigated for its potential anti-cancer activity .
Preparation Methods
The synthetic routes and reaction conditions for CPG-52852 involve the formation of the imidazoquinoline core structure The preparation typically starts with the synthesis of the imidazole ring, followed by its fusion with a quinoline ring systemThe industrial production methods for CPG-52852 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
CPG-52852 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The imidazoquinoline core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of imidazoquinolines and their derivatives.
Biology: The compound is used to investigate the role of toll-like receptor 7 in immune responses.
Medicine: CPG-52852 has been investigated in clinical trials for the treatment of various cancers, including melanoma, breast cancer, ovarian cancer, and cervical cancer
Industry: The compound’s unique properties make it a valuable tool for developing new therapeutic agents and studying drug-receptor interactions
Mechanism of Action
CPG-52852 exerts its effects by acting as an agonist of toll-like receptor 7 (TLR7). Upon binding to TLR7, the compound activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators. This activation enhances the body’s immune response against cancer cells and other pathogens. The molecular targets and pathways involved include the MyD88-dependent pathway, which leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
CPG-52852 is unique among imidazoquinolines due to its specific structure and potent TLR7 agonist activity. Similar compounds include:
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions like actinic keratosis and superficial basal cell carcinoma.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses
CPG-52852 stands out due to its specific structural features and its investigational status in various clinical trials for cancer treatment .
Properties
IUPAC Name |
N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQZEXYFLXNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201416 | |
Record name | CPG-52852 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532959-63-0 | |
Record name | CPG-52852 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532959630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPG-52852 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12476 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPG-52852 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CPG-52852 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJC3KPK6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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